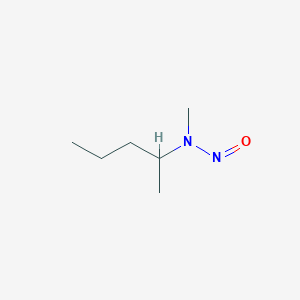
N-Methyl-N-nitroso-2-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-nitroso-2-pentanamine is an organic compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, metabolism, and effects on biological systems. This compound is characterized by the presence of a nitroso group (-NO) attached to a secondary amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-nitroso-2-pentanamine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of N-methyl-2-pentanamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
N-Methyl-2-pentanamine+HNO2→this compound+H2O
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves the controlled reaction of amines with nitrosating agents. The process requires careful handling of reagents and control of reaction conditions to ensure safety and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-nitroso-2-pentanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted nitrosamines or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-nitroso-2-pentanamine is extensively studied in various scientific fields:
Chemistry: Used as a model compound to study nitrosation reactions and the stability of nitrosamines.
Biology: Investigated for its interactions with biological molecules, particularly DNA, due to its potential carcinogenic properties.
Medicine: Studied for its role in the formation of carcinogenic compounds in the human body and its implications for cancer research.
Industry: Monitored in industrial processes to prevent the formation of harmful nitrosamines in products.
Wirkmechanismus
The mechanism of action of N-Methyl-N-nitroso-2-pentanamine involves its metabolic activation and interaction with DNA. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Uniqueness
N-Methyl-N-nitroso-2-pentanamine is unique due to its specific structure and the presence of a pentyl group, which influences its chemical reactivity and biological interactions. Compared to other nitrosamines, it may exhibit different metabolic pathways and carcinogenic potential.
Eigenschaften
CAS-Nummer |
130985-76-1 |
|---|---|
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
N-methyl-N-pentan-2-ylnitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-5-6(2)8(3)7-9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
QYGRIPAGDZPDGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


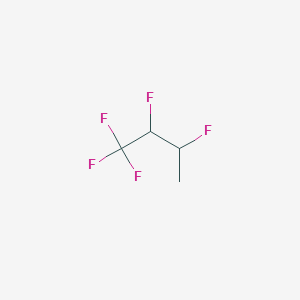
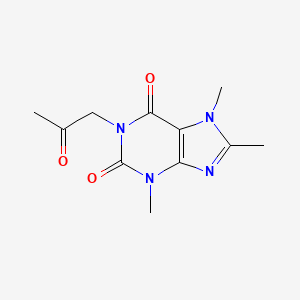
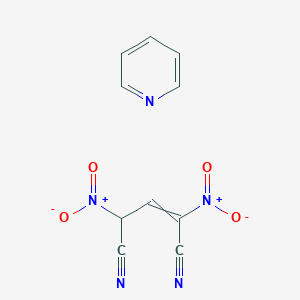




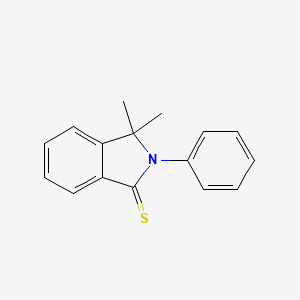

![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)

![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)

